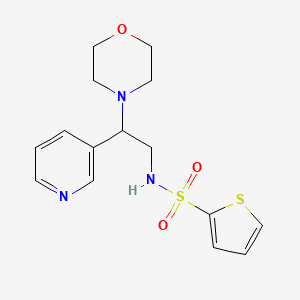

N-(2-吗啉-2-(吡啶-3-基)乙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds known for their wide range of applications, including medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide derivatives and their synthesis, molecular structure, and potential applications, particularly in the context of antibacterial agents and ligands for metal coordination .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. Paper describes an efficient one-pot synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides using a palladium-catalyzed, water-promoted method under microwave irradiation. This approach is acid-free, offers good substrate scope, and is compatible with various functional groups, yielding excellent product yields. Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis given the structural similarities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity and interaction with other molecules. Paper reports on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. The study reveals that the torsion angles and hydrogen bonding patterns play a significant role in the molecular conformation, which in turn affects the intermolecular interactions such as π-π stacking. These findings could be relevant to understanding the molecular structure of "N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide" and predicting its behavior in various environments.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a range of chemical reactions, which can be utilized to create diverse heterocyclic compounds with potential biological activities. Paper explores the reactivity of a sulfonamido-containing precursor with different active methylene compounds and hydrazine derivatives, leading to the formation of various heterocyclic structures such as pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. These reactions highlight the versatility of sulfonamide derivatives in chemical synthesis, which could be applicable to the compound of interest for generating novel derivatives with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically imparts characteristics such as solubility in water and the ability to form hydrogen bonds, which can affect their biological activity and solubility. The specific physical and chemical properties of "N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide" would need to be determined experimentally, but insights from the related compounds discussed in papers suggest that it may exhibit similar properties such as good solubility and the potential to engage in hydrogen bonding, which could be advantageous for its application as a drug or ligand.

科学研究应用

磷酸肌醇 3 激酶抑制剂

一项对新型噻唑并[5,4-b]吡啶衍生物的研究显示,这些化合物具有与 N-(2-吗啉-2-(吡啶-3-基)乙基)噻吩-2-磺酰胺结构相似的化合物,对磷酸肌醇 3 激酶 (PI3K) 具有有效的抑制活性。这些以 N-杂环成分为特征的化合物显示出显着的 PI3Kα 抑制效力,表明它们在癌症治疗和相关研究中具有潜力,因为 PI3K 在细胞生长和存活途径中起着至关重要的作用 (L. Xia 等,2020)。

抗氧化活性

另一项研究重点关注新型 1H-3-吲哚基衍生物的合成和评估,包括与 N-(2-吗啉-2-(吡啶-3-基)乙基)噻吩-2-磺酰胺类似的结构,以了解其抗氧化活性。这些化合物针对 ABTS(2,2'-叠氮基双(3-乙基苯并噻唑啉-6-磺酸))自由基阳离子进行了测试,其中一种候选物显示出比抗坏血酸更高的抗氧化活性,强调了此类化合物在氧化应激相关条件下的潜力 (M. A. Aziz 等,2021)。

选择性检测技术

研究开发用于选择性区分硫酚与脂肪族硫醇的荧光探针,利用了与 N-(2-吗啉-2-(吡啶-3-基)乙基)噻吩-2-磺酰胺相似的结构特征的化合物。这些研究对于化学、生物和环境科学意义重大,旨在以高灵敏度和选择性检测特定的有毒物质 (Z. Wang 等,2012)。

抗增殖剂

N,N-二甲基苯磺酰胺衍生物的合成和分子对接,包括与目标化合物结构相关的衍生物,已证明对人乳腺癌细胞系具有有效的抗增殖活性。这些发现表明此类化合物在癌症治疗中具有治疗潜力,为进一步探索其作用机制和优化其临床用途奠定了基础 (M. S. Bashandy 等,2014)。

安全和危害

未来方向

属性

IUPAC Name |

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c19-23(20,15-4-2-10-22-15)17-12-14(13-3-1-5-16-11-13)18-6-8-21-9-7-18/h1-5,10-11,14,17H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZLAEIWECZKME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)